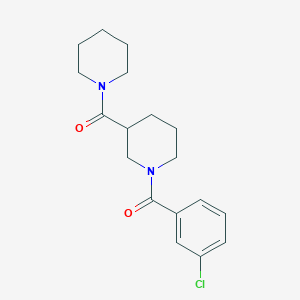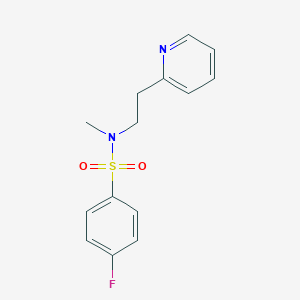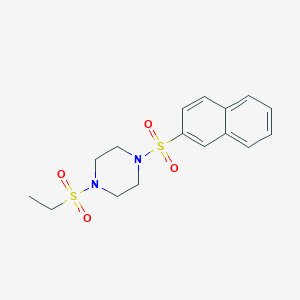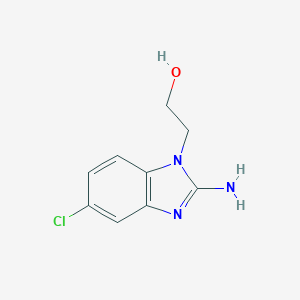![molecular formula C21H28N2O3 B246942 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B246942.png)
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4-dimethoxybenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(bicyclo[221]hept-5-en-2-ylmethyl)-4-(3,4-dimethoxybenzoyl)piperazine is a complex organic compound characterized by its unique bicyclic structure and piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4-dimethoxybenzoyl)piperazine typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-Bicyclo[2.2.1]hept-5-en-2-ylmethylamine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4-dimethoxybenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of N-alkylated piperazine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4-dimethoxybenzoyl)piperazine is studied for its potential as a pharmacological agent. Its interactions with various biological targets make it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may act on specific receptors or enzymes, making it useful in the treatment of certain diseases.
Industry
In industry, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4-dimethoxybenzoyl)piperazine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(4-Bicyclo[2.2.1]hept-5-en-2-ylmethylamine): Shares the bicyclic structure but lacks the piperazine and methanone groups.
(3,4-Dimethoxybenzoyl chloride): Contains the dimethoxyphenyl group but lacks the bicyclic and piperazine moieties.
Uniqueness
The uniqueness of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4-dimethoxybenzoyl)piperazine lies in its combination of a bicyclic structure with a piperazine moiety and a methanone group. This combination imparts specific chemical and biological properties that are not found in simpler analogs.
特性
分子式 |
C21H28N2O3 |
|---|---|
分子量 |
356.5 g/mol |
IUPAC名 |
[4-(5-bicyclo[2.2.1]hept-2-enylmethyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H28N2O3/c1-25-19-6-5-17(13-20(19)26-2)21(24)23-9-7-22(8-10-23)14-18-12-15-3-4-16(18)11-15/h3-6,13,15-16,18H,7-12,14H2,1-2H3 |
InChIキー |
BEAACCIGIHRHBV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3CC4CC3C=C4)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3CC4CC3C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide](/img/structure/B246864.png)


![N-methyl-N-[2-(2-pyridinyl)ethyl]ethanesulfonamide](/img/structure/B246868.png)
![N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE](/img/structure/B246869.png)
![4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246870.png)

![1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine](/img/structure/B246872.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246877.png)
![1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B246880.png)

![N-[3-(benzyloxy)-4-methoxybenzyl]-1-methoxypropan-2-amine](/img/structure/B246883.png)
